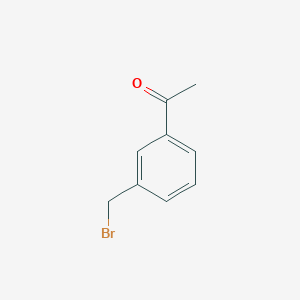

1-(3-Bromomethyl-phenyl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(bromomethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVOWUZAOVUUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75369-41-4 | |

| Record name | 1-[3-(bromomethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromomethyl-phenyl)-ethanone for Researchers and Drug Development Professionals

Introduction: 1-(3-Bromomethyl-phenyl)-ethanone, a substituted acetophenone, is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromomethyl group and a ketone, allows for a diverse range of chemical transformations, making it an important intermediate in the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on data relevant to researchers and scientists in the field.

Core Chemical and Physical Properties

This compound is a solid at room temperature, though specific experimental values for its melting and boiling points are not widely reported. Its key identifiers and computed physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | PubChem |

| Molecular Weight | 213.07 g/mol | PubChem[1] |

| CAS Number | 75369-41-4 | PubChem[1] |

| Appearance | Likely a colorless or off-white to yellow-brown solid | Inferred from isomer data |

| XLogP3-AA (LogP) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the radical bromination of 1-(3-methylphenyl)-ethanone. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Bromomethylacetophenone Derivative

The following is a general procedure for the synthesis of a bromomethylacetophenone isomer, which can be adapted for the 3-bromomethyl target.

Materials:

-

1-(4-methylphenyl)ethanone (1.0 eq)

-

N-bromosuccinimide (NBS) (1.2 eq)

-

Benzoyl peroxide (0.03 eq)

-

Carbon tetrachloride (solvent)

Procedure:

-

A solution of 1-(4-methylphenyl)ethanone in carbon tetrachloride is prepared in a round-bottom flask.

-

N-bromosuccinimide and benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours.

-

After cooling to room temperature, the solid succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by chromatography to afford the pure 1-(4-(bromomethyl)phenyl)ethanone.[2]

This protocol can be represented by the following workflow:

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile electrophilic building block. The reactive bromomethyl group readily participates in alkylation reactions with a wide variety of nucleophiles, including amines, phenols, thiols, and various heterocyclic systems. This allows for the facile introduction of the 3-acetylbenzyl moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.

Role in the Synthesis of Antiviral Agents

Derivatives of bromomethylacetophenone are particularly useful in the synthesis of compounds with antiviral properties. For instance, the related 1-(4-(bromomethyl)phenyl)ethanone is a key intermediate in the synthesis of dihydropyrimidine and thiopyrimidine derivatives that have shown potential as antiviral agents.[2] While specific examples detailing the use of the 3-isomer are less common in readily available literature, the chemical principles remain the same. The acetophenone core is a scaffold found in numerous compounds with a broad range of pharmacological activities, including antiviral action.[3]

The general strategy involves the alkylation of a heterocyclic core, which is often a key pharmacophore responsible for the antiviral activity. The acetophenone portion of the molecule can then be further modified if necessary.

While a specific signaling pathway for a drug derived directly from this compound is not prominently documented in the searched literature, it is known that acetophenone derivatives can modulate various cellular signaling pathways. For example, some natural acetophenones have been shown to induce apoptosis and inhibit cell proliferation by affecting multiple signaling cascades.[4] Antiviral drugs, in general, target various stages of the viral life cycle, which can involve the inhibition of viral entry, replication, or release, often through the modulation of specific host or viral signaling pathways.[5]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its reactive bromomethyl group allows for the straightforward incorporation of the 3-acetylbenzyl scaffold into a wide array of molecules, making it a key component in the synthesis of complex and potentially therapeutic compounds. While specific physical data and detailed biological pathway information for its derivatives require further investigation, its established reactivity profile ensures its continued importance for researchers and scientists in the field of medicinal chemistry.

References

- 1. 1-(3-(Bromomethyl)phenyl)ethan-1-one | C9H9BrO | CID 15479807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]

- 3. Antiviral action of derivatives of ω-aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]

An In-depth Technical Guide to 1-(3-Bromomethyl-phenyl)-ethanone (CAS: 75369-41-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromomethyl-phenyl)-ethanone, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities with a focus on relevant signaling pathways. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical and Physical Properties

This compound, also known as 3'-Bromomethylacetophenone or 3-acetylbenzyl bromide, is a substituted aromatic ketone.[1] Its chemical structure features a bromomethyl group at the meta-position of an acetophenone core. This bifunctional nature, possessing both a reactive benzylic bromide and a ketone, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75369-41-4 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | 1-[3-(bromomethyl)phenyl]ethanone | [1] |

| Synonyms | 3'-Bromomethylacetophenone, 3-Acetylbenzyl bromide | [1] |

| Appearance | Colorless or off-white to yellow-brown solid | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in organic solvents such as chloroform and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding methyl-substituted precursor, 1-(3-methylphenyl)ethanone (3'-methylacetophenone). This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate. A common and effective method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol: Free-Radical Bromination of 1-(3-methylphenyl)ethanone

This protocol is adapted from a general procedure for the synthesis of a similar isomer, 1-(4-(bromomethyl)phenyl)ethanone.[2]

Materials:

-

1-(3-methylphenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (BPO) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methylphenyl)ethanone (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (1.1 eq) and benzoyl peroxide (0.02 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, the presence of the reactive bromomethylphenyl ketone moiety suggests its potential as a precursor for pharmacologically active compounds. Structurally related molecules have demonstrated a range of biological effects, offering insights into the potential applications of this compound in drug discovery.

Derivatives of bromomethylphenyl ethanone are utilized in the synthesis of compounds with antiviral and anticancer properties.[2] For instance, bromoalkyl derivatives of benzofurans, which can be synthesized from precursors like this compound, have shown cytotoxic effects against leukemia cell lines.[3]

Hypothetical Target: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

A plausible, though currently hypothetical, target for derivatives of this compound is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and stress responses.[4][5] It plays a crucial role in the activation of downstream pathways such as NF-κB and JNK/AP1, which are involved in inflammation, immune responses, and cell survival.[4] Inhibition of TAK1 is being explored as a therapeutic strategy for various conditions, including cancer and fibrotic diseases.[4][6]

The reactive nature of the bromomethyl group in this compound makes it a suitable starting point for the synthesis of novel TAK1 inhibitors. By undergoing nucleophilic substitution reactions, the bromomethyl moiety can be functionalized to introduce various pharmacophores that could interact with the active site of TAK1.

Diagram 2: Simplified TAK1 Signaling Pathway

Caption: Potential inhibition of the TAK1 signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Source: [1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the development of novel compounds, particularly in the pharmaceutical industry. While direct biological data is limited, the known activities of related compounds suggest that derivatives of this compound could be promising candidates for targeting signaling pathways implicated in diseases such as cancer and inflammation. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound. This guide provides a foundational resource for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

- 1. 1-(3-(Bromomethyl)phenyl)ethan-1-one | C9H9BrO | CID 15479807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 5. researchgate.net [researchgate.net]

- 6. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

An In-depth Technical Guide to 1-(3-Bromomethyl-phenyl)-ethanone

This technical guide provides a comprehensive overview of 1-(3-Bromomethyl-phenyl)-ethanone, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Identity

The compound with the molecular formula C₉H₉BrO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 1-[3-(bromomethyl)phenyl]ethanone[1]

-

CAS Number: 75369-41-4[1]

-

Molecular Formula: C₉H₉BrO[1]

Synonyms: This compound is also known by several other names, which are often found in chemical supplier catalogs and databases. A comprehensive list of synonyms includes:

-

1-(3-(Bromomethyl)phenyl)ethan-1-one[1]

-

3-acetylbenzyl bromide[1]

-

3'-Bromomethylacetophenone[1]

-

Ethanone, 1-[3-(bromomethyl)phenyl]-[1]

-

m-(Bromomethyl)acetophenone

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Reference |

| Molecular Weight | 213.07 g/mol | Computed by PubChem[1] |

| Exact Mass | 211.98368 Da | Computed by PubChem[1] |

| XLogP3-AA | 2.2 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[1] |

| Rotatable Bond Count | 2 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 11 | Computed by PubChem[1] |

| Complexity | 144 | Computed by Cactvs[1] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound via free-radical bromination of 1-(3-methylphenyl)-ethanone. This method is analogous to the synthesis of the para-isomer, 1-(4-(bromomethyl)phenyl)ethanone, from 4'-methylacetophenone.[2]

Objective: To synthesize this compound by the bromination of the methyl group on the aromatic ring of 1-(3-methylphenyl)-ethanone.

Materials:

-

1-(3-methylphenyl)-ethanone (m-methylacetophenone)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of 1-(3-methylphenyl)-ethanone (1.0 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents).

-

Add a catalytic amount of benzoyl peroxide (e.g., 0.03 equivalents).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for a period of 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Precautions:

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents such as cyclohexane or ethyl acetate may be used.

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Benzoyl peroxide is a potentially explosive solid and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Logical Workflow

The synthesis of this compound is a multi-step process that can be visualized as a logical workflow. The following diagram illustrates the key stages of the synthesis, from the initial setup to the final purification of the product.

References

Spectroscopic and Synthetic Profile of 3'-(Bromomethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-(bromomethyl)acetophenone, a valuable building block in organic synthesis. This document outlines the available data for its structural confirmation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents a plausible synthetic route. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Spectroscopic Data

The structural integrity of 3'-(bromomethyl)acetophenone, also known by its IUPAC name 1-[3-(bromomethyl)phenyl]ethanone, is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | Ar-H |

| ~7.85 | s | 1H | Ar-H |

| ~7.55 | d | 1H | Ar-H |

| ~7.45 | t | 1H | Ar-H |

| 4.50 | s | 2H | -CH₂Br |

| 2.60 | s | 3H | -C(O)CH₃ |

Note: Predicted chemical shifts and multiplicities. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O |

| 138.0 | Ar-C |

| 137.5 | Ar-C |

| 133.0 | Ar-CH |

| 129.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 32.5 | -CH₂Br |

| 26.5 | -C(O)CH₃ |

Note: Predicted chemical shifts. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A vapor phase IR spectrum is available for 1-(3-(bromomethyl)phenyl)ethan-1-one.[1]

Table 3: Key IR Absorption Bands for 3'-(Bromomethyl)acetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O (Aryl ketone) stretching |

| ~3000-2850 | Medium | C-H (aliphatic) stretching |

| ~3100-3000 | Weak | C-H (aromatic) stretching |

| ~1600, ~1450 | Medium-Weak | C=C (aromatic) stretching |

| ~1250 | Medium | C-O stretching |

| ~600-700 | Strong | C-Br stretching |

Source: Based on typical IR frequencies and data from PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. A GC-MS spectrum is available for this compound.[1]

Table 4: Mass Spectrometry Data for 3'-(Bromomethyl)acetophenone

| m/z | Interpretation |

| 212/214 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 197/199 | [M-CH₃]⁺ |

| 133 | [M-Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Molecular Weight: 213.07 g/mol .[1] Source: Based on GC-MS data from PubChem and expected fragmentation patterns.[1]

Experimental Protocols

Synthesis of 3'-(Bromomethyl)acetophenone

A common method for the synthesis of 3'-(bromomethyl)acetophenone involves the radical bromination of 3'-methylacetophenone. While a specific detailed protocol for this exact transformation was not found in the immediate search results, a general procedure based on the synthesis of the isomeric 1-(4-(bromomethyl)phenyl)ethanone is presented below.

General Protocol for Benzylic Bromination:

-

Dissolution: 3'-Methylacetophenone is dissolved in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 3'-(bromomethyl)acetophenone.

Spectroscopic Analysis Protocol

Sample Preparation:

-

NMR: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Samples for GC-MS are prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation:

-

NMR: Spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

IR: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Data is typically collected over a range of 4000-400 cm⁻¹.

-

MS: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis. Electron ionization (EI) is a common method for generating ions.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 3'-(bromomethyl)acetophenone from 3'-methylacetophenone.

Structural Elucidation Pathway

This diagram shows the logical relationship of how different spectroscopic techniques are used to confirm the structure of 3'-(bromomethyl)acetophenone.

References

Physical Characteristics of 3-Acetylbenzyl Bromide: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical characteristics of benzyl bromide derivatives, with a specific focus on providing comparative data relevant to 3-acetylbenzyl bromide. Due to the limited availability of specific experimental data for 3-acetylbenzyl bromide in publicly accessible databases, this document presents information on closely related analogs to offer valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties of organic compounds, which are directly applicable to the characterization of 3-acetylbenzyl bromide.

Introduction

3-Acetylbenzyl bromide is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is fundamental for its application in research and development, including reaction setup, purification, and formulation. This guide aims to provide a comprehensive resource on these characteristics.

Physical Properties of Benzyl Bromide Analogs

| Property | 3-Methylbenzyl Bromide | Benzyl Bromide | 3-Bromobenzyl Bromide | 3-Methoxybenzyl Bromide | Acetyl Bromide |

| Molecular Formula | C₈H₉Br | C₇H₇Br | C₇H₆Br₂ | C₈H₉BrO | C₂H₃BrO |

| Molecular Weight | 185.06 g/mol [1] | 171.03 g/mol [2] | 249.93 g/mol [3] | Not Available | 122.95 g/mol [4][5] |

| Physical Form | Liquid[6] | Colorless liquid[2] | Solid[7] | Liquid[8] | Colorless fuming liquid[4][5] |

| Melting Point | Not Applicable | -3.9 °C[9] | 39-41 °C[7][10][11] | Not Available | -96 °C[4] |

| Boiling Point | 185 °C at 340 mmHg[6][12] | 198 °C at 1 atm[9] | 130 °C at 12 mmHg[11] | 152 °C[8] | 81 °C[4] |

| Density | 1.37 g/mL at 25 °C[6][12] | 1.441 g/mL at 22 °C[9] | Not Available | 1.436 g/mL at 25 °C[8] | 1.6625 g/cm³ at 16°C[4] |

| Refractive Index (n20/D) | 1.566[6][12] | 1.5752[2] | Not Available | 1.575[8] | 1.4486[5] |

| Solubility | Not specified | Reacts slowly with water[9] | Not specified | Not specified | Reacts with water and ethanol; miscible with benzene, chloroform, and diethyl ether[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical characteristics of an organic compound like 3-acetylbenzyl bromide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[13] For pure crystalline organic compounds, this transition occurs over a narrow range.[13][14] An impurity will typically cause a depression and broadening of the melting point range.[13][14]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end.[15][16] The tube is tapped gently to pack the sample to a height of 1-2 mm.[15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15][17] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus).[14][17]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, near the expected melting point.[14]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[15] The melting point is reported as the range T1-T2.[14]

A preliminary, rapid heating can be performed to determine an approximate melting point, followed by a more careful, slower determination.[14]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (e.g., a fusion tube).[17] A capillary tube, sealed at one end, is inverted and placed into the liquid.[17][19]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[17][19]

-

Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[19] Heating is continued until a steady stream of bubbles emerges from the capillary tube.[17][19]

-

Observation and Data Recording: The heat source is removed, and the apparatus is allowed to cool.[19] The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[17][19]

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[18][20]

Density Determination

Density is the mass of a substance per unit volume.[21]

Methodology: Buoyancy Method (for solids)

This method is based on Archimedes' principle.[22][23]

-

Weigh in Air: The mass of the solid sample is accurately measured in the air.[22][23]

-

Weigh in Liquid: The sample is then immersed in a liquid of known density (in which it is insoluble) and weighed again.[22][23]

-

Calculation: The difference between the two mass readings gives the mass of the displaced liquid. From the known density of the liquid, the volume of the displaced liquid (which is equal to the volume of the solid) can be calculated. The density of the solid is then its mass in air divided by its calculated volume.[22]

Methodology: Pycnometer Method (for liquids)

-

Weigh Empty Pycnometer: The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.[22]

-

Weigh Pycnometer with Sample: The pycnometer is filled with the liquid sample, and its mass is measured.

-

Calculation: The mass of the liquid is the difference between the two readings. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[24]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent at a specific temperature.[25]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) for an extended period (often 24 hours or more) to ensure equilibrium is reached.[25][26] The presence of undissolved solid should be confirmed.[25]

-

Sample Analysis: A sample of the supernatant is carefully removed and filtered to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., spectroscopy, chromatography).[26] This concentration represents the solubility of the compound in that solvent at that temperature.

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[27][28] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[28][29]

Methodology: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[30]

-

Measurement: The instrument is used to measure the angle at which light is bent as it passes from the prism into the sample.[29][31] Modern digital refractometers provide a direct reading of the refractive index.[27]

-

Data Recording: The refractive index is recorded along with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).[28]

Conclusion

While specific physical data for 3-acetylbenzyl bromide remains to be extensively documented in the public domain, this guide provides valuable comparative data from closely related analogs and details the standard experimental procedures for its characterization. The provided protocols offer a robust framework for researchers to determine the physical properties of 3-acetylbenzyl bromide and other novel compounds, which is a critical step in their scientific and developmental endeavors.

References

- 1. 3-Methylbenzyl bromide 96 620-13-3 [sigmaaldrich.com]

- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acetyl bromide [chemister.ru]

- 5. Acetyl bromide | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylbenzyl bromide 96 620-13-3 [sigmaaldrich.com]

- 7. 3-Bromobenzyl bromide 99 823-78-9 [sigmaaldrich.com]

- 8. 3-メトキシベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. 3-Bromobenzyl bromide | CAS#:823-78-9 | Chemsrc [chemsrc.com]

- 11. 3-Bromobenzyl bromide CAS#: 823-78-9 [m.chemicalbook.com]

- 12. 3-Methylbenzyl bromide | 620-13-3 [chemicalbook.com]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. sciencing.com [sciencing.com]

- 22. mt.com [mt.com]

- 23. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 24. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 25. lup.lub.lu.se [lup.lub.lu.se]

- 26. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 27. mt.com [mt.com]

- 28. faculty.weber.edu [faculty.weber.edu]

- 29. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 30. google.com [google.com]

- 31. rudolphresearch.com [rudolphresearch.com]

Lacking definitive quantitative data, this guide provides a predictive analysis and detailed experimental protocols for determining the solubility of 1-(3-Bromomethyl-phenyl)-ethanone in common laboratory solvents.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][3] 1-(3-Bromomethyl-phenyl)-ethanone possesses a moderately polar ketone functional group and a polar bromomethyl group, attached to a larger, nonpolar benzene ring. This amphipathic nature—having both polar and nonpolar characteristics—suggests a nuanced solubility profile. It is expected to be more soluble in solvents of intermediate polarity and less soluble in the extremes of polar (like water) and nonpolar (like hexane) solvents.

Predicted Solubility Profile

Based on the structural analysis of this compound and the "like dissolves like" rule, a qualitative prediction of its solubility in common laboratory solvents is presented below.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble / Very Slightly Soluble | The large nonpolar aromatic ring is the dominant feature, making it unlikely to dissolve in the highly polar water. |

| Methanol / Ethanol | Sparingly Soluble to Soluble | These polar protic solvents can interact with the polar ketone and bromomethyl groups, while their alkyl chains have some affinity for the aromatic ring. |

| Acetone | Soluble | As a polar aprotic solvent, acetone's polarity is a good match for the overall polarity of the compound. |

| Dichloromethane (DCM) | Soluble | DCM is a solvent of intermediate polarity and is generally effective at dissolving compounds with both polar and nonpolar features. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds of intermediate polarity. |

| Ethyl Acetate | Soluble | The polarity of ethyl acetate is well-suited to dissolve compounds like this compound. |

| Hexane | Insoluble / Very Slightly Soluble | The polarity of the ketone and bromomethyl groups is too high for it to be soluble in a nonpolar solvent like hexane. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocols for Solubility Determination

To move beyond prediction to quantitative measurement, the following established protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For more effective separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[7]

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound must be prepared for accurate quantification.[6][7]

Qualitative Solubility Testing

For a more rapid, initial assessment of solubility, a qualitative test can be performed. This method helps to quickly categorize a compound as soluble, partially soluble, or insoluble in a given solvent.[8]

Methodology:

-

Sample Preparation: Place a small, measured amount of this compound (e.g., 10-20 mg) into a small test tube.

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Observation: Vigorously agitate the mixture for 1-2 minutes.

-

Assessment: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

This process can be systematically applied to a range of solvents to quickly generate a qualitative solubility profile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. www1.udel.edu [www1.udel.edu]

The Dual Reactivity of 1-(3-Bromomethyl-phenyl)-ethanone: A Technical Guide to its Benzylic Bromide Moiety

For Immediate Release

LIVERPOOL, UK – November 2, 2025 – In the landscape of pharmaceutical research and drug development, the reactivity of chemical intermediates is a cornerstone of efficient synthesis design. This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide in 1-(3-bromomethyl-phenyl)-ethanone, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, reaction mechanisms, and the electronic influence of its substituents.

Introduction

This compound possesses a benzylic bromide, a structural motif known for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent phenyl ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction. The presence of an acetyl group in the meta position introduces an interesting electronic effect that modulates this reactivity, making a thorough understanding of its chemical behavior crucial for its application in complex molecular syntheses.

Synthesis of this compound

The synthesis of this compound typically proceeds via the radical bromination of 1-(3-methylphenyl)-ethanone. A general and adaptable protocol is presented below.

Experimental Protocol: Radical Bromination of 1-(3-methylphenyl)-ethanone

Materials:

-

1-(3-methylphenyl)-ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl(_4)) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methylphenyl)-ethanone in the chosen solvent.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a standard laboratory light source is recommended.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

A similar procedure for the para-isomer, 1-(4-(bromomethyl)phenyl)ethanone, has been reported with a yield of 71%.[1]

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is susceptible to nucleophilic attack, proceeding through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is dictated by the reaction conditions, specifically the nature of the nucleophile and the polarity of the solvent.[2][3]

3.1. S(_N)1 vs. S(_N)2 Mechanisms

Benzylic halides are unique in their ability to readily undergo both S(_N)1 and S(_N)2 reactions.[2][4][5]

-

S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols). The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate. The acetyl group at the meta position, being electron-withdrawing, destabilizes this carbocation, thereby slowing down the S(_N)1 reaction rate.[6][7]

-

S(_N)2 Pathway: Favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step involving a backside attack by the nucleophile. The electron-withdrawing acetyl group can stabilize the transition state of an S(_N)2 reaction, potentially increasing the reaction rate.[6][8]

The interplay of these factors determines the dominant reaction mechanism.

3.2. Electronic Effect of the Meta-Acetyl Group

The acetyl group (-COCH(_3)) is an electron-withdrawing group. Its effect on the reactivity of the benzylic bromide can be quantified using the Hammett equation:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

The Hammett constant for a meta-acetyl group (σ(_m)) is approximately +0.37.[8] A positive σ value indicates an electron-withdrawing effect.

-

For S(_N)1 reactions , which proceed through a carbocation intermediate, the reaction constant (ρ) is negative. Therefore, a positive σ(_m) will lead to a decrease in the reaction rate (log(k/k(_0)) will be negative). This is because the electron-withdrawing acetyl group destabilizes the positively charged carbocation intermediate.[7][9]

-

For S(_N)2 reactions , the effect is more complex. While an electron-withdrawing group can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, the overall effect on the rate depends on the specific reaction and transition state.

Quantitative Reactivity Data

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C

| Substituent (meta) | k(_solv) (s | Relative Rate (k/k(_H)) |

| H | 1.8 x 10 | 1.00 |

| CH(_3) | 2.5 x 10 | 1.39 |

| Cl | 3.5 x 10 | 0.19 |

| NO(_2) | 6.5 x 10 | 0.036 |

Data adapted from a study on substituted benzyl chlorides.[2]

The data in Table 1 clearly demonstrates that electron-withdrawing groups in the meta position, such as chloro and nitro, significantly decrease the rate of solvolysis, which is an S(_N)1-type reaction. Based on its positive Hammett constant, the meta-acetyl group in this compound is expected to have a similar retarding effect on its S(_N)1 reactivity.

Experimental Protocol for Kinetic Studies

The reactivity of this compound can be quantitatively assessed by monitoring the rate of its solvolysis reaction. A general procedure for a kinetic study is outlined below.

Experimental Protocol: Kinetic Study of the Solvolysis of this compound

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

-

This compound

-

Solvent (e.g., 80:20 ethanol:water)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette, pipette, and conical flasks

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Place a known volume of the solvent in a conical flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Add a few drops of the indicator to the flask.

-

Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer simultaneously.

-

The solvolysis reaction will produce HBr, causing the indicator to change color.

-

Titrate the HBr produced with the standardized sodium hydroxide solution at regular time intervals, recording the volume of NaOH added and the corresponding time. The endpoint is reached when the indicator color persists for at least 30 seconds.

-

Continue the titration until the reaction is essentially complete (i.e., the volume of NaOH added no longer changes significantly with time).

-

The first-order rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(∞) is the volume of NaOH added at the completion of the reaction and V(_t) is the volume added at time t. The slope of this plot will be -k.

References

- 1. youtube.com [youtube.com]

- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DE60203761D1 - Method for producing synthesis gas and method for producing methanol - Google Patents [patents.google.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Khan Academy [khanacademy.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. youtube.com [youtube.com]

Electrophilicity of the carbonyl group in 3'-bromomethylacetophenone

An In-depth Technical Guide to the Carbonyl Group Electrophilicity of 3'-(Bromomethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone and its derivatives are foundational scaffolds in organic chemistry, serving as crucial intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1][2] The reactivity of these molecules is predominantly dictated by the electrophilic nature of the carbonyl carbon. This technical guide provides a detailed examination of the electrophilicity of the carbonyl group in a specific, bifunctional derivative: 3'-(bromomethyl)acetophenone.

This molecule is of particular interest due to its dual reactive sites: the electrophilic carbonyl carbon, which is susceptible to nucleophilic addition, and the benzylic bromide, which acts as an electrophilic site for nucleophilic substitution. Understanding and quantifying the electrophilicity of the carbonyl group is paramount for predicting its reactivity, controlling reaction selectivity, and designing efficient synthetic pathways for complex target molecules in drug discovery and materials science. This document outlines the theoretical principles governing its reactivity, presents comparative quantitative data, provides detailed experimental protocols for its synthesis and kinetic analysis, and illustrates its synthetic utility.

Theoretical Framework: The Inductive Effect of the 3'-(Bromomethyl) Substituent

The inherent electrophilicity of a carbonyl carbon stems from the polarization of the carbon-oxygen double bond, where the high electronegativity of oxygen creates a partial positive charge (δ+) on the carbon atom. This makes the carbon an attractive target for nucleophiles. The magnitude of this partial positive charge, and thus the carbonyl's reactivity, can be significantly modulated by substituents on the aromatic ring.

In 3'-(bromomethyl)acetophenone, the substituent is a bromomethyl group (-CH₂Br) located at the meta position. This group exerts a powerful electron-withdrawing inductive effect (-I) . The highly electronegative bromine atom pulls electron density away from the benzylic carbon, and this effect is propagated through the sigma bonds of the aromatic ring. This inductive withdrawal of electron density from the ring, in turn, pulls electron density away from the acetyl group's carbonyl carbon. The net result is an intensification of the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and, therefore, more reactive toward nucleophiles compared to unsubstituted acetophenone.

Caption: Inductive effect of the 3'-(bromomethyl) group.

Quantitative and Comparative Data

Direct kinetic data for the nucleophilic addition to 3'-(bromomethyl)acetophenone is not extensively reported. However, the enhanced electrophilicity can be inferred from comparative data of related substituted acetophenones.

Table 1: Comparative Carbonyl Reactivity via Enolisation Kinetics

The rate of enolisation, which is often the rate-determining step in reactions like α-halogenation, serves as a proxy for carbonyl reactivity. A study comparing p-bromoacetophenone to acetophenone provides quantitative evidence of the activating effect of an electron-withdrawing halogen substituent.

| Compound | Substituent | Relative Rate of Enolisation | Thermodynamic Parameters |

| Acetophenone | -H (Reference) | 1.00 | ΔH≠: 19.06 kcal/mol; ΔS≠: -2.126 e.u. |

| p-Bromoacetophenone | p-Br (-I, +M) | > 1.00 | ΔH≠: 19.01 kcal/mol; ΔS≠: -10.88 e.u. |

| (Data sourced from Malhotra & Jaspal, 2013) |

The study concluded that p-bromoacetophenone exhibits a greater reaction velocity than unsubstituted acetophenone due to the presence of the electron-withdrawing bromo group. A meta-bromomethyl group is expected to have an even stronger activating effect as it lacks the opposing, deactivating +M (mesomeric) effect of a directly attached bromine.

Table 2: ¹³C-NMR Chemical Shifts of the Carbonyl Carbon in Substituted Acetophenones

The ¹³C-NMR chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm) indicates a more deshielded carbon nucleus, which corresponds to lower electron density and higher electrophilicity.

| Compound | Substituent | Carbonyl ¹³C Shift (δ, ppm) |

| 4'-Methylacetophenone | p-CH₃ (EDG) | 197.9 (inferred) |

| Acetophenone | -H (Reference) | 198.1 |

| 4'-Fluoroacetophenone | p-F (EWG) | 196.5 (inferred) |

| 3'-Chloroacetophenone | m-Cl (EWG) | 196.6 |

| 4'-Chloroacetophenone | p-Cl (EWG) | 196.8 |

| 4'-Bromoacetophenone | p-Br (EWG) | 197.1 |

| (Data compiled from publicly available spectral databases and supporting information) |

While a complete and consistent dataset is difficult to compile due to varying solvent conditions, the general trend shows that strong electron-withdrawing groups tend to maintain or increase the deshielding of the carbonyl carbon relative to electron-donating groups, reflecting its enhanced electrophilicity.

Experimental Protocols

Protocol 1: Synthesis of 3'-(Bromomethyl)acetophenone

This protocol describes a plausible method for the synthesis of 3'-(bromomethyl)acetophenone via free-radical bromination of 3'-methylacetophenone using N-bromosuccinimide (NBS).

Materials:

-

3'-Methylacetophenone

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-methylacetophenone (1.0 eq). Dissolve it in CCl₄ (approx. 0.2 M concentration).

-

Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO (0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The progress is often indicated by the consumption of the denser NBS, which will be replaced by succinimide that floats on the solvent surface.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield pure 3'-(bromomethyl)acetophenone.

Characterization (Predicted):

-

¹H NMR (CDCl₃): δ ~8.1-7.4 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂Br), 2.6 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃): δ ~197 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~32 (-CH₂Br), ~26 (-CH₃).

-

IR (ATR): ν ~1685 cm⁻¹ (C=O stretch), ~1210 cm⁻¹ (C-Br stretch).

-

MS (EI): m/z (%) = 212/214 [M]⁺, 133 [M-Br]⁺, 43 [CH₃CO]⁺.

Protocol 2: Kinetic Analysis of Carbonyl Reduction by NaBH₄

This protocol provides a method to quantitatively compare the electrophilicity of different acetophenones by monitoring the rate of their reduction by sodium borohydride (NaBH₄) using UV-Vis spectrophotometry.

Materials:

-

Substituted acetophenone (e.g., 3'-(bromomethyl)acetophenone, acetophenone)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol or isopropanol

-

UV-Vis Spectrophotometer with quartz cuvettes

-

Temperature-controlled cuvette holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the acetophenone derivative (e.g., 10 mM in ethanol).

-

Prepare a fresh stock solution of NaBH₄ (e.g., 1 M in ethanol). Note: Prepare immediately before use as it degrades in solution.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a range (e.g., 220-350 nm) to determine the λ_max of the acetophenone's n→π* transition (typically ~240-280 nm).

-

Set the instrument to kinetic mode to monitor the absorbance at this λ_max over time.

-

Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).

-

-

Kinetic Run:

-

In a quartz cuvette, place the solvent (ethanol) and the acetophenone stock solution to achieve a final concentration that gives an initial absorbance of ~1.0 (e.g., 0.1 mM).

-

Initiate the reaction by adding a small volume of the NaBH₄ stock solution to achieve a pseudo-first-order condition (at least 10-fold excess, e.g., 10 mM final concentration).

-

Immediately start recording the absorbance at λ_max as a function of time.

-

-

Data Analysis:

-

The reaction follows the disappearance of the carbonyl chromophore. Plot ln(A_t - A_∞) versus time (where A_t is absorbance at time t, and A_∞ is absorbance at reaction completion).

-

The slope of the resulting linear plot will be -k_obs (the observed pseudo-first-order rate constant).

-

Repeat the experiment with different acetophenone derivatives under identical conditions to compare their k_obs values. A larger k_obs indicates a more electrophilic carbonyl group.

-

Caption: Experimental workflow for kinetic analysis.

Applications in Multi-step Synthesis

The synthetic value of 3'-(bromomethyl)acetophenone lies in its hetero-bifunctional nature. The two electrophilic centers—the carbonyl carbon and the benzylic carbon—exhibit different reactivities, allowing for selective and orthogonal functionalization.

-

Carbonyl Reactivity: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, addition of Grignard or organolithium reagents to create tertiary alcohols, or participation in aldol and similar condensation reactions.

-

Benzylic Bromide Reactivity: The bromomethyl group is an excellent substrate for Sₙ2 reactions. It reacts readily with a variety of nucleophiles such as amines, thiols, carboxylates, and azides to form new C-N, C-S, or C-O bonds.

This dual reactivity makes it an ideal building block for constructing complex molecules where a linker is required to connect two different molecular fragments.

Caption: Dual reactivity of 3'-(bromomethyl)acetophenone.

Conclusion

While direct quantitative kinetic studies on 3'-(bromomethyl)acetophenone are limited in the current literature, a comprehensive analysis based on fundamental electronic principles and comparative data from analogous compounds provides compelling evidence for the enhanced electrophilicity of its carbonyl group. The strong electron-withdrawing inductive effect of the meta-bromomethyl substituent significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This heightened reactivity, combined with the presence of a second, orthogonal electrophilic site at the benzylic position, makes 3'-(bromomethyl)acetophenone a versatile and valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug development. The experimental protocols provided herein offer a robust framework for its synthesis and for the quantitative evaluation of its reactivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Bromomethyl-phenyl)-ethanone from 3-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-bromomethyl-phenyl)-ethanone from 3-methylacetophenone via a free-radical bromination reaction. The method utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator in a suitable solvent. This application note includes a comprehensive experimental procedure, a summary of quantitative data, safety precautions, and characterization methods for the final product. Additionally, visual diagrams illustrating the experimental workflow and the reaction mechanism are provided to facilitate understanding and execution of the synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The bromomethyl group serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. The synthesis described herein is a selective benzylic bromination, targeting the methyl group of 3-methylacetophenone while leaving the aromatic ring and the ketone functionality intact. This transformation is typically achieved through a free-radical chain reaction mechanism.

Reaction and Mechanism

The synthesis proceeds via a free-radical substitution reaction. The reaction is initiated by the homolytic cleavage of benzoyl peroxide to form benzoyloxy radicals, which then abstract a hydrogen atom from the methyl group of 3-methylacetophenone to generate a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocols

Materials:

| Chemical Name | CAS Number | Molecular Formula | Amount | Molar Equivalent |

| 3-Methylacetophenone | 585-74-0 | C₉H₁₀O | 5.00 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 7.98 g | 1.2 |

| Benzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 0.29 g | 0.03 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 100 mL | - |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylacetophenone (5.00 g, 37.3 mmol).

-

Dissolve the starting material in carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (7.98 g, 44.8 mmol) and benzoyl peroxide (0.29 g, 1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography).

-

After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts.

-

Wash the organic layer with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

Table of Expected Analytical Data:

| Analysis | Expected Results |

| Appearance | White to off-white solid or pale yellow oil. |

| Molecular Weight | 213.07 g/mol [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (m, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.6 (s, 3H, -COCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~33 (-CH₂Br), ~26 (-COCH₃). |

| IR (KBr, cm⁻¹) | ν: ~1685 (C=O stretch), ~3000-3100 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1260 (C-O stretch), ~680 (C-Br stretch). |

| Mass Spec. (EI) | m/z: 212/214 (M⁺, bromine isotopes), 133 (M⁺ - Br), 43 (CH₃CO⁺). |

Safety Precautions

-

3-Methylacetophenone: Combustible liquid.[2] Avoid contact with skin and eyes.[3]

-

N-Bromosuccinimide (NBS): Oxidizer, causes skin irritation and serious eye irritation.[4] May be harmful if swallowed.[4] Handle with care and avoid inhalation of dust.[5][6]

-

Benzoyl Peroxide: Organic peroxide, heating may cause a fire or explosion.[6][7] May cause an allergic skin reaction and serious eye irritation.[6][7] Keep away from heat, sparks, and open flames.[6]

-

Carbon Tetrachloride: Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing cancer.[8] Harmful to aquatic life with long-lasting effects.[8] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Reaction Mechanism: Free Radical Bromination

Caption: Mechanism of the free-radical bromination of 3-methylacetophenone.

References

- 1. 1-(3-(Bromomethyl)phenyl)ethan-1-one | C9H9BrO | CID 15479807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. srf.com [srf.com]

- 5. agarscientific.com [agarscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective benzylic bromination of 3-methylacetophenone using N-bromosuccinimide (NBS). This reaction is a cornerstone in synthetic organic chemistry for the introduction of a bromine atom onto a benzylic position, yielding 3-(bromomethyl)acetophenone, a versatile intermediate for further functionalization in drug discovery and development.

Introduction

N-Bromosuccinimide (NBS) is a highly efficient and selective reagent for radical substitution reactions, particularly for allylic and benzylic brominations.[1][2][3] The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator or light, allows for the bromination of the methyl group of 3-methylacetophenone while preserving the ketone functionality and the aromatic ring.[3] The resulting product, 3-(bromomethyl)acetophenone, is a key building block for the synthesis of a wide range of pharmaceutical compounds.

Reaction Principle

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV irradiation, initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from the benzylic methyl group of 3-methylacetophenone to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical subsequently reacts with a molecule of NBS to yield the desired product, 3-(bromomethyl)acetophenone, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus propagating the chain reaction.

Experimental Protocol

This protocol outlines a general procedure for the NBS bromination of 3-methylacetophenone. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3-Methylacetophenone

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylacetophenone (1.0 eq).

-

Addition of Reagents: Add anhydrous carbon tetrachloride or dichloromethane as the solvent. Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of the solvent) with vigorous stirring.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The succinimide byproduct, which is often insoluble in CCl₄ or DCM, can be removed by filtration.[4]

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 3-(bromomethyl)acetophenone can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the NBS bromination of 3-methylacetophenone.

| Parameter | Value/Condition | Notes |

| Substrate | 3-Methylacetophenone | --- |

| Reagent | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents |